对钠;4-(4-亚磺酸基苯氧基)苯亚磺酸盐

描述

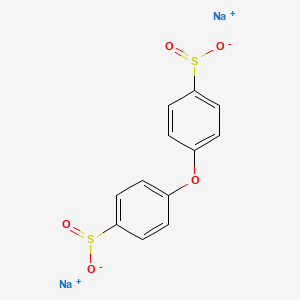

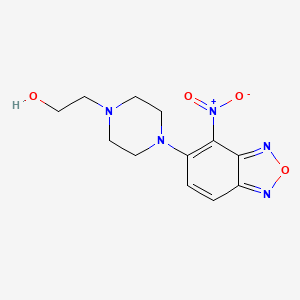

The compound Disodium;4-(4-sulfinatophenoxy)benzenesulfinate is a chemical species that can be inferred to have relevance in the field of organic chemistry, particularly in reactions involving phenolate anions. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and applications of Disodium;4-(4-sulfinatophenoxy)benzenesulfinate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted polyfluorinated benzenes with phenolate anions. For instance, the reaction of 4-substituted-polyfluorinated-[(difluoromethyl)sulfinyl]benzenes with sodium phenolate can lead to the formation of phenoxy derivatives, which share a similar sulfinate group to Disodium;4-(4-sulfinatophenoxy)benzenesulfinate . This suggests that the synthesis of Disodium;4-(4-sulfinatophenoxy)benzenesulfinate might also involve a reaction with phenolate anions, potentially under conditions that favor the formation of sulfinatophenoxy substituents.

Molecular Structure Analysis

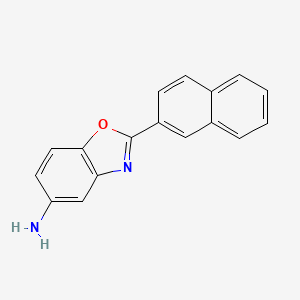

The molecular structure of Disodium;4-(4-sulfinatophenoxy)benzenesulfinate can be speculated to include a benzenesulfinate core with sulfinatophenoxy substituents. The presence of disodium suggests that the compound is a salt, which may enhance its solubility in polar solvents. Quantum chemical calculations, as mentioned in the context of related compounds, could provide insights into the electronic structure and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of Disodium;4-(4-sulfinatophenoxy)benzenesulfinate can be anticipated to be influenced by the presence of the sulfinatophenoxy groups. In the case of similar compounds, reactions with phenolate anions can lead to various substitution patterns depending on the substituents and reaction conditions . Therefore, Disodium;4-(4-sulfinatophenoxy)benzenesulfinate may also undergo substitution reactions with nucleophiles, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Disodium;4-(4-sulfinatophenoxy)benzenesulfinate are not provided, we can infer from related compounds that it may exhibit good solubility in polar solvents due to its ionic nature. The compound might also show interesting electrochemical properties, as seen with the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, which has been proposed as an anode material for rechargeable sodium-ion batteries . This suggests that Disodium;4-(4-sulfinatophenoxy)benzenesulfinate could potentially have applications in energy storage systems.

科学研究应用

聚合物科学应用

磺化聚合物的合成:分子量高的磺化聚(酞嗪酮醚砜)已直接制备用于质子交换膜燃料电池 (PEMFC) 应用。这些离子聚合物由于分子间氢键而表现出低溶胀,展示了它们在能量转换设备中的潜力 (Xiao 等,2002)。

质子交换膜:使用新型重氮化物单体合成的系列氟化磺化聚三唑表现出高分子量、良好的成膜能力和低吸水率。由于其高热稳定性和化学稳定性,这些材料有望用于质子交换膜应用,展示了燃料电池膜技术的进步 (Singh 等,2014)。

环境化学应用

磺化芳香族化合物的降解:研究了水溶液中磺化芳香族化合物的辐射降解,强调了从水中有效去除这些污染物。本研究突出了 Co60 irradiation 在处理含有磺化化合物的废水中的潜力,为环境保护做出了贡献 (Alkhuraiji,2019)。

材料工程应用

催化:描述了一种用于双相催化的磺化膦的实用合成方法,提供了一种制备水溶性膦的可靠方法。这有助于开发化学合成中更有效的催化工艺 (Thorpe 等,2000)。

用于生物燃料合成的生物炭催化剂:使用 4-氨基苯磺酸制备的疏水性酸功能化生物炭在高密度生物燃料合成的烷基化过程中表现出很高的催化活性和选择性。这种创新的催化剂设计方法突出了磺化芳香族化合物在可持续能源生产中的作用 (Zhong 等,2019)。

属性

IUPAC Name |

disodium;4-(4-sulfinatophenoxy)benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S2.2Na/c13-18(14)11-5-1-9(2-6-11)17-10-3-7-12(8-4-10)19(15)16;;/h1-8H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVBSOVGQSBKCB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)[O-])S(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Na2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)